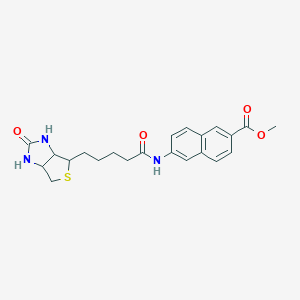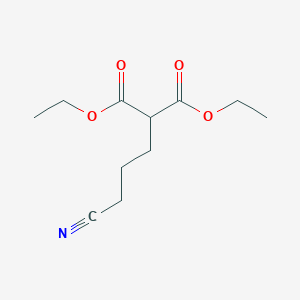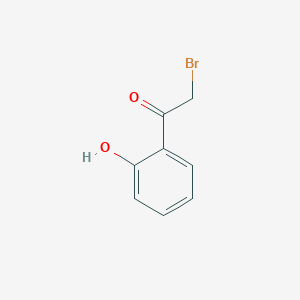
2-Amino-3-bromo-5-phenylpyridine
Vue d'ensemble
Description
2-Amino-3-bromo-5-phenylpyridine is a compound with the molecular formula C11H9BrN2 . It is used as a ligand in coordination chemistry . The compound can be prepared from 2-amino-3-methylpyridine, via bromination .
Synthesis Analysis
The synthesis of 2-Amino-3-bromo-5-phenylpyridine involves a ring cleavage methodology reaction . This process allows for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 2-Amino-3-bromo-5-phenylpyridine has been investigated using experimental and theoretical methods . The vibrational frequencies were obtained by DFT/B3LYP calculations employing 6-311++G (d, p) basis set .Chemical Reactions Analysis
2-Amino-3-bromo-5-phenylpyridine can undergo various chemical reactions. For instance, it can be used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-bromo-5-phenylpyridine include a molecular weight of 249.11 g/mol , XLogP3-AA of 2.8 , hydrogen bond donor count of 1 , and hydrogen bond acceptor count of 2 . The compound is also characterized by a topological polar surface area of 38.9 Ų .Applications De Recherche Scientifique
Synthesis of Novel Pyridine Derivatives
The compound is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reaction involves the use of palladium as a catalyst and arylboronic acids . These novel pyridine derivatives have potential applications in various fields, including medicinal chemistry .
Quantum Mechanical Investigations
The compound is used in quantum mechanical investigations . Density functional theory (DFT) studies are carried out for the pyridine derivatives, which help in understanding the possible reaction pathways and the potential candidates as chiral dopants for liquid crystals .
Biological Activities
The compound has been studied for its biological activities . For instance, the anti-thrombolytic, biofilm inhibition, and haemolytic activities of pyridine derivatives have been investigated .
Molecular Structure and Spectral Analysis
The compound is used in the study of molecular structure and spectral analysis . Both DFT and HF methods are used in the theoretical investigation of the molecules where the molecular structures of the compound have been optimized .
Molecular Docking Studies
The compound is used in molecular docking studies . The time-dependent density functional theory (TD-DFT) approach is used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .
Physicochemical Studies
The compound is used in physicochemical studies . The thermodynamic functions have been reported with the help of spectroscopic data using statistical methods revealing the correlations between these functions and temperature .
Mécanisme D'action
The mechanism of action of 2-Amino-3-bromo-5-phenylpyridine is related to its ability to form certain metal-protein complexes and various biological activities . Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-5-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZYIWJKSVYWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391281 | |
| Record name | 2-Amino-3-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-phenylpyridine | |
CAS RN |
107351-80-4 | |
| Record name | 2-Amino-3-bromo-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















